{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol
Overview
Description
{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of Pyridine and Piperidine Rings: The pyridine and piperidine rings are coupled using suitable reagents and conditions to form the desired compound.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Materials Science: It can be incorporated into polymers and materials to improve their properties, such as thermal stability and chemical resistance.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry
Mechanism of Action
The mechanism of action of {1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The compound may inhibit or activate specific enzymes, thereby influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
{1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.
{1-[5-(Trifluoromethyl)pyridin-3-yl]piperidin-4-yl}methanol: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.
Uniqueness
The unique positioning of the trifluoromethyl group in {1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol imparts distinct chemical and biological properties compared to its analogs. This positioning can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Properties
IUPAC Name |
[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-1-2-11(16-7-10)17-5-3-9(8-18)4-6-17/h1-2,7,9,18H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDKUAJALOYUCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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